molecular formula C10H17NO2 B13743090 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid

1-(Cyclopropylmethyl)piperidine-2-carboxylic acid

Cat. No.: B13743090
M. Wt: 183.25 g/mol
InChI Key: JBTUMNBNSWOFSG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids It is characterized by a piperidine ring substituted with a cyclopropylmethyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable piperidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the cyclopropylmethyl group.

    Proline: An amino acid with a similar piperidine ring structure but different functional groups.

Uniqueness: 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9-3-1-2-6-11(9)7-8-4-5-8/h8-9H,1-7H2,(H,12,13)

InChI Key

JBTUMNBNSWOFSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2CC2

Origin of Product

United States

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